![molecular formula C13H11N3O3 B14622557 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile CAS No. 57097-47-9](/img/structure/B14622557.png)
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a nitrophenylmethoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile typically involves the reaction of 5-methyl-1H-pyrrole-2-carbonitrile with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrophenyl and pyrrole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-pyrrole-2-carbonitrile: Lacks the nitrophenylmethoxy group, making it less versatile in chemical reactions.
4-Nitrophenylmethoxy derivatives: Similar in structure but may have different substituents on the pyrrole ring.
1H-pyrrole-2-carbonitrile derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties.
Uniqueness
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrophenyl and pyrrole moieties allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
57097-47-9 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-methyl-1-[(4-nitrophenyl)methoxy]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O3/c1-10-2-5-13(8-14)15(10)19-9-11-3-6-12(7-4-11)16(17)18/h2-7H,9H2,1H3 |
InChI Key |
IQXPAOUPZWGAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1OCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
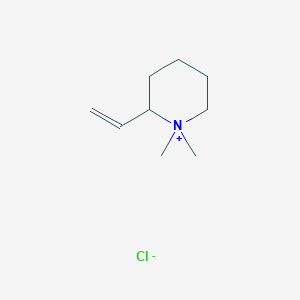
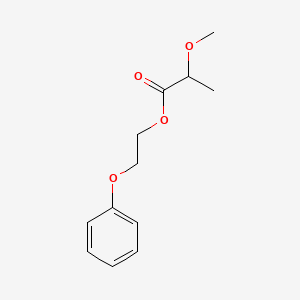
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
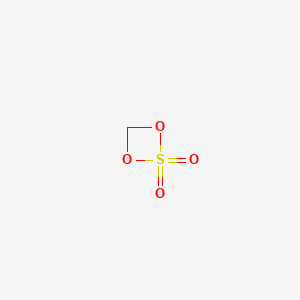
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)


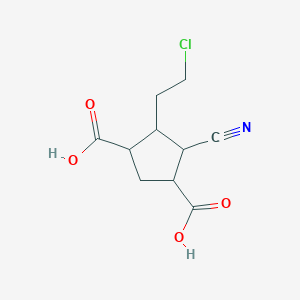
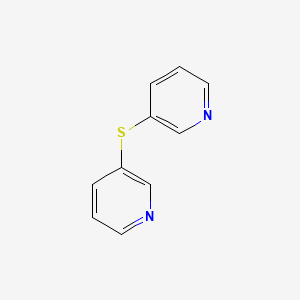
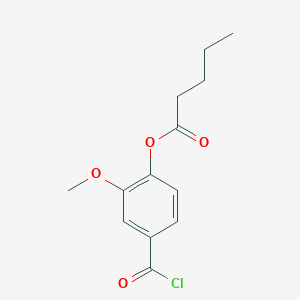


![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
